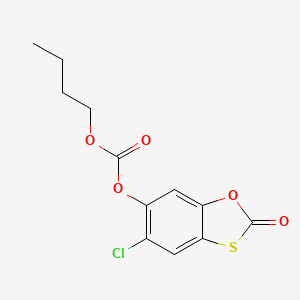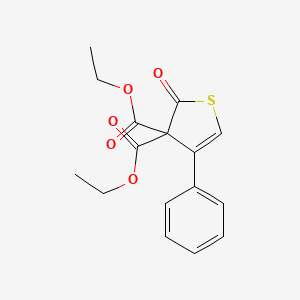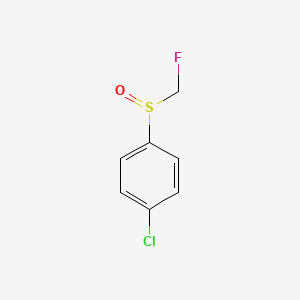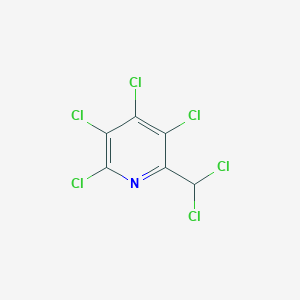
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-YL carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is a chemical compound with the molecular formula C12H11ClO5S. It is known for its unique structure, which includes a benzoxathiol ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxathiol ring can be substituted by nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the carbonate ester.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxathiol derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are butanol and carbon dioxide.
Applications De Recherche Scientifique
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
- Ethyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
Uniqueness
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
313529-94-1 |
|---|---|
Formule moléculaire |
C12H11ClO5S |
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
butyl (5-chloro-2-oxo-1,3-benzoxathiol-6-yl) carbonate |
InChI |
InChI=1S/C12H11ClO5S/c1-2-3-4-16-11(14)17-8-6-9-10(5-7(8)13)19-12(15)18-9/h5-6H,2-4H2,1H3 |
Clé InChI |
KVBWTNHOSYLTLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)


![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)



![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)

![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
